N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Description
N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2-methylphenyl group at position 1 of the pyrazolo core and a furan-2-carbohydrazide substituent at position 2. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds known for their structural similarity to purines, making them attractive scaffolds in medicinal chemistry for targeting enzymes like kinases and phosphodiesterases .
Properties
IUPAC Name |
N'-[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-5-2-3-6-13(11)23-16-12(9-20-23)15(18-10-19-16)21-22-17(24)14-7-4-8-25-14/h2-10H,1H3,(H,22,24)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVKVBIFRACSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N’-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression. The compound’s interaction with CDK2 leads to the inhibition of the kinase’s activity, thereby disrupting the normal progression of the cell cycle and leading to cell death.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. CDK2 is a key player in cell cycle regulation, and its inhibition disrupts the normal progression of the cell cycle. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
The compound’s potent activity against various cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM. The compound’s action results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Analysis
Biochemical Properties
It is known that some pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial activity This suggests that N’-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide may interact with enzymes, proteins, and other biomolecules in a way that inhibits the growth of microorganisms
Cellular Effects
It is known that some pyrazolo[3,4-d]pyrimidine derivatives have antimicrobial activity This suggests that N’-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide may influence cell function by disrupting the processes of microorganisms
Molecular Mechanism
Given its potential antimicrobial activity, it may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression
Biological Activity
N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is C17H14N6O2, with a molecular weight of approximately 334.339 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure substituted with a furan and a carbohydrazide moiety. This unique configuration is essential for its biological activity.
The primary target of N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts cell cycle regulation pathways, leading to significant cytotoxic effects on various cancer cell lines.
Biochemical Pathways
The inhibition of CDK2 results in:
- Cell Cycle Arrest : Preventing the transition from G1 to S phase.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Biological Activity Overview
N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide exhibits a range of biological activities:
| Activity | Description | IC50 Values |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines such as MCF-7 and HCT-116. | 45–97 nM (MCF-7) |
| 6–99 nM (HCT-116) | ||
| Antimicrobial | Exhibits activity against various bacterial strains; potential use in treating infections. | Not specified |
| Antiviral | Shows promise in inhibiting viral replication; further studies needed for specific viruses. | Not specified |
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various applications:
-
Anticancer Studies :
- A study demonstrated that N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide significantly inhibited the growth of breast cancer cells (MCF-7) and colon cancer cells (HCT-116), showcasing its potential as a chemotherapeutic agent .
- Antimicrobial Activity :
- Mechanistic Insights :
Pharmacokinetics
The pharmacokinetic profile of N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide suggests favorable absorption and distribution properties. Its metabolism and excretion pathways are still under investigation but are expected to align with typical behaviors observed in pyrazole derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among related pyrazolo[3,4-d]pyrimidine derivatives include:
Phenyl Ring Substitutions: Target Compound: 2-methylphenyl group at position 1. N′-[1-(5-Chloro-2-methylphenyl)-...]propane-1,3-diamine (): A chloro substituent at position 5 of the phenyl ring and a diethylpropane diamine chain instead of carbohydrazide. N'-[1-(3-chloro-4-methylphenyl)-...]propanehydrazide (): Chloro and methyl groups at positions 3 and 4 of the phenyl ring, respectively, with a propanehydrazide chain. The additional chloro substituent may influence steric hindrance and electronic effects .
Heterocyclic Modifications: Benzothiazole-Integrated Derivatives (): Compounds like 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine replace the carbohydrazide with a benzothiazole ring, enhancing antimicrobial activity against P. aeruginosa and C. albicans due to increased π-π stacking and hydrogen bonding . Furan-Containing Analogs: N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () retains the furan moiety but as an amine substituent, reducing hydrogen-bonding capacity compared to the carbohydrazide in the target compound .
Pharmacological and Physicochemical Properties
- Bioactivity :
- Benzothiazole derivatives () exhibit dual antimicrobial and anti-inflammatory activities, with compound 3j showing significant analgesic effects (ED₅₀ = 12 mg/kg) and low ulcerogenicity compared to diclofenac .
- Propanehydrazide analogs () may exhibit altered pharmacokinetics due to increased hydrophilicity from the hydrazide group.
- Solubility and Stability :
Data Table: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
